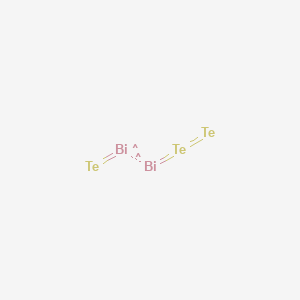
bromozinc(1+);ethyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromozinc(1+);ethyl butanoate is a compound that combines the properties of both bromozinc and ethyl butanoate. Bromozinc compounds are known for their reactivity in organic synthesis, particularly in the formation of carbon-carbon bonds. Ethyl butanoate, on the other hand, is an ester commonly used for its pleasant fruity aroma and is found in various natural and synthetic products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of bromozinc(1+);ethyl butanoate typically involves the reaction of ethyl bromoacetate with zinc powder. The zinc powder is activated using chlorotrimethylsilane, and the reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction is usually performed in a solvent like tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The activation of zinc and the use of inert atmospheres are critical steps in the industrial process to prevent contamination and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bromozinc(1+);ethyl butanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromozinc moiety can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction: The compound can participate in redox reactions, where the zinc center can be oxidized or reduced depending on the reaction conditions.
Coupling Reactions: It is commonly used in coupling reactions to form carbon-carbon bonds, such as in the formation of esters or other organic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Oxidation and Reduction: Reagents like lithium aluminum hydride or diisobutylaluminum hydride are used for reduction, while oxidizing agents like hydrogen peroxide can be used for oxidation.
Coupling Reactions: Reagents such as Grignard reagents or organolithium compounds are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with an alkyl halide can produce a new ester, while coupling reactions can form complex organic molecules with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Bromozinc(1+);ethyl butanoate has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Research into its potential use in drug synthesis and the development of new pharmaceuticals is ongoing.
Wirkmechanismus
The mechanism of action of bromozinc(1+);ethyl butanoate involves the interaction of the bromozinc moiety with electrophilic centers in other molecules. The zinc center acts as a nucleophile, attacking electrophilic carbon atoms and forming new bonds. This reactivity is facilitated by the presence of the bromine atom, which stabilizes the zinc center and enhances its nucleophilicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Acetate: Another ester with a similar structure but different reactivity and applications.
Methyl Butyrate: Similar ester with a different alkyl group, used in flavors and fragrances.
Butyl Propanoate: Another ester with a different alkyl group, used in various industrial applications
Uniqueness
Bromozinc(1+);ethyl butanoate is unique due to the presence of the bromozinc moiety, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C6H11BrO2Zn |
|---|---|
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
bromozinc(1+);ethyl butanoate |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
XPARCVGSTPKNNR-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)CC[CH2-].[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


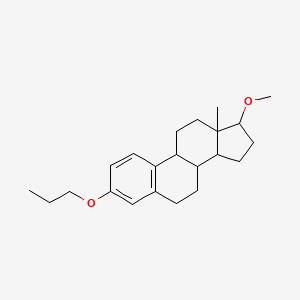

![Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate](/img/structure/B13397065.png)
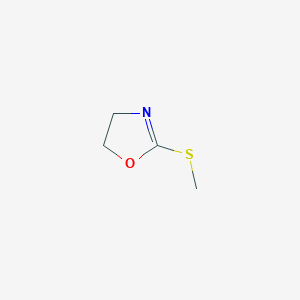
![17-(2,3-Dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B13397074.png)
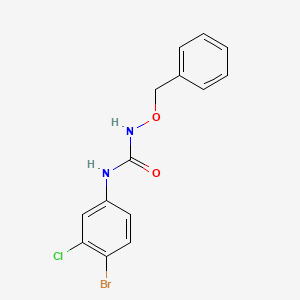
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B13397084.png)
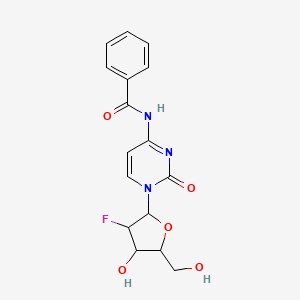
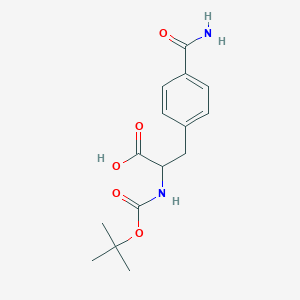
![4'-(1-hydroxyethyl)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid](/img/structure/B13397089.png)

